Cas no 488701-88-8 (N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide structure
488701-88-8 structure
商品名:N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS番号:488701-88-8
MF:C18H18N4O3S
メガワット:370.425522327423
CID:6466079

N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質

名前と識別子

    • N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
    • (E)-N-(3,4-dimethoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
    • N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
    • 1H-Pyrazole-3-carboxylic acid, 5-(5-methyl-2-thienyl)-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
    • インチ: 1S/C18H18N4O3S/c1-11-4-7-17(26-11)13-9-14(21-20-13)18(23)22-19-10-12-5-6-15(24-2)16(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)
    • InChIKey: HOBBVHPXXRFLDH-UHFFFAOYSA-N
    • ほほえんだ: N1C(C2SC(C)=CC=2)=CC(C(NN=CC2=CC=C(OC)C(OC)=C2)=O)=N1

N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1092-2048-2mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1092-2048-20mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1092-2048-2μmol
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1092-2048-20μmol
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1092-2048-3mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1092-2048-40mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1092-2048-4mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1092-2048-50mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1092-2048-1mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1092-2048-10mg
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
488701-88-8 90%+
10mg
$79.0 2023-05-17

N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 関連文献

N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazideに関する追加情報

Research Brief on N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 488701-88-8)

The compound N'-(1E)-(3,4-dimethoxyphenyl)methylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 488701-88-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this hydrazide derivative as a promising scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the nanomolar range. The structural analysis revealed that the 3,4-dimethoxyphenyl and 5-methylthiophen-2-yl moieties contribute to enhanced binding affinity through hydrophobic interactions with the kinase ATP-binding pocket.

In addition to its kinase inhibitory properties, emerging evidence suggests potential applications in oncology. Preclinical models have shown that this compound induces cell cycle arrest in the G1 phase and promotes apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas. The mechanism appears to involve downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Pharmacokinetic studies of 488701-88-8 have revealed moderate oral bioavailability (∼45% in rodent models) and favorable tissue distribution patterns, with particularly high accumulation in tumor tissues. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation of the methylthiophene moiety leads to rapid clearance in some species.

Recent structure-activity relationship (SAR) investigations have explored modifications to the carbohydrazide core, demonstrating that the (1E)-configuration is essential for maintaining biological activity. The 3,4-dimethoxy substitution pattern on the phenyl ring appears optimal for both potency and selectivity, while variations at the 5-position of the thiophene ring can significantly alter target specificity.

Ongoing research is exploring the potential of this compound as part of combination therapies with existing chemotherapeutic agents. Preliminary data suggest synergistic effects with DNA-damaging agents like cisplatin, possibly through simultaneous targeting of cell cycle checkpoints and DNA repair pathways. These findings position 488701-88-8 as a valuable lead compound for further development in cancer therapeutics.

The compound's safety profile has been evaluated in acute toxicity studies, showing a favorable therapeutic window with no significant organ toxicity observed at efficacious doses. However, comprehensive chronic toxicity assessments are still pending, which will be crucial for determining its clinical translation potential.

Future research directions include the development of prodrug strategies to improve solubility and bioavailability, as well as the exploration of nanoparticle-based delivery systems to enhance tumor targeting. The unique chemical structure of 488701-88-8 continues to inspire novel synthetic approaches and may serve as a template for the design of next-generation targeted therapies in oncology and other disease areas.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量